molecular formula C11H14FNO2 B13545511 Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate

Cat. No.: B13545511
M. Wt: 211.23 g/mol
InChI Key: ZPQWAPBXEJQAPZ-JTQLQIEISA-N
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Description

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate is a chemical compound with the molecular formula C11H14FNO2. It is a derivative of phenylalanine, a naturally occurring amino acid. This compound is of interest due to its unique structural features, which include a fluorine atom and a methyl group attached to the aromatic ring. These modifications can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (s)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate
  • Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate

Uniqueness

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate is unique due to its specific structural features, such as the position of the amino group and the presence of the fluorine atom. These characteristics can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

ZPQWAPBXEJQAPZ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)OC)N)F

Origin of Product

United States

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